N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid
Overview
Description
“N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid”, also known as “t-Boc-N-amido-PEG2-acid”, is an organic compound. Its molecular structure includes an N-tert-butoxycarbonyl (t-Boc) group, two ethylene glycol groups, and a carboxylic acid group .
Molecular Structure Analysis
The molecular formula of “N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid” is C12H23NO6 . Its IUPAC name is “3-[2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxy]propanoic acid” and its SMILES representation is "CC©©OC(=O)NCCOCCOCCC(=O)O" .Physical And Chemical Properties Analysis
The boiling point of “N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid” is predicted to be 331.5±27.0 °C and its density is predicted to be 1.142±0.06 g/cm3 .Scientific Research Applications
N-tert-Butoxycarbonylation of Amines
The N-Boc group is crucial for protecting amines, especially in peptide synthesis, due to its resistance to racemization. Heydari et al. (2007) demonstrated the efficiency of using H3PW12O40 as a heterogeneous and recyclable catalyst for N-tert-butoxycarbonylation of amines. This process is significant for creating N-Boc-protected amino acids, which are pivotal in Merrifield’s solid-phase peptide synthesis, showcasing its importance in the synthesis of multifunctional targets due to its stability under various conditions (Heydari et al., 2007).
Conversion to 2-(1-N-Boc-aminoethyl)-1,3,4-oxadiazoles
Kudelko and Zieliński (2010) explored the conversion of N'-ethoxymethylene-2-(N-Boc-amino)propionhydrazide derivatives into 2-(1-N-Boc-aminoethyl)-1,3,4-oxadiazoles. This conversion is a part of synthetic pathways that produce heterocyclic compounds, indicating the versatility of N-Boc-protected intermediates in synthesizing complex organic structures (Kudelko & Zieliński, 2010).
Synthesis of Enantiopure 1,2-diols
Agami, Couty, and Lequesne (1995) developed a method involving N-Boc 2-acyloxazolidines as precursors for enantiopure 1,2-diols through diastereoselective nucleophilic additions. This method underscores the importance of N-Boc-protected compounds in achieving high stereochemical control in synthetic chemistry, facilitating the synthesis of complex molecules with specific optical activities (Agami et al., 1995).
Safety And Hazards
properties
IUPAC Name |
3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13-5-7-18-9-8-17-6-4-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMXZVCAXAQCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
187848-68-6 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187848-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid | |
CAS RN |
1365655-91-9 | |
Record name | 13,13-Dimethyl-11-oxo-4,7,12-trioxa-10-azatetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365655-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.